4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol

Broad-spectrum antiparasitic Trypanosoma brucei Leishmania infantum

4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol (C₁₈H₂₀BrN₃O₃, MW 406.3 g/mol) is a synthetic small molecule classified as a 1,3,4-oxadiazole derivative. It has been characterized as a pan-active antiparasitic agent (designated Compound that demonstrates low-micromolar to nanomolar inhibitory activity against a panel of vector-borne parasitic disease (VBPD) pathogens, including Trypanosoma brucei, Leishmania infantum, Leishmania tropica, and Plasmodium falciparum, while exhibiting high selectivity over mammalian THP-1 cells.

Molecular Formula C18H20BrN3O3
Molecular Weight 406.3 g/mol
Cat. No. B10877791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol
Molecular FormulaC18H20BrN3O3
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C18H20BrN3O3/c19-16-4-5-18(23)15(11-16)13-21-8-6-20(7-9-21)12-14-2-1-3-17(10-14)22(24)25/h1-5,10-11,23H,6-9,12-13H2
InChIKeyLNUDVIBPYDFDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol – A Broad-Spectrum Antiparasitic 1,3,4-Oxadiazole for Vector-Borne Disease Research


4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol (C₁₈H₂₀BrN₃O₃, MW 406.3 g/mol) is a synthetic small molecule classified as a 1,3,4-oxadiazole derivative. It has been characterized as a pan-active antiparasitic agent (designated Compound 24) that demonstrates low-micromolar to nanomolar inhibitory activity against a panel of vector-borne parasitic disease (VBPD) pathogens, including Trypanosoma brucei, Leishmania infantum, Leishmania tropica, and Plasmodium falciparum, while exhibiting high selectivity over mammalian THP-1 cells [1]. The compound integrates a bromophenol moiety, a methylene-linked piperazine ring, and a 3-nitrobenzyl substituent, structural features that contribute to its differentiated pharmacological profile relative to other 1,3,4-oxadiazole congeners [1].

Why 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol Cannot Be Simply Replaced by Other 1,3,4-Oxadiazole or Piperazine Derivatives in VBPD Drug Discovery


Within the 1,3,4-oxadiazole chemical series reported by Corfu et al. (2024), structure–activity relationship (SAR) studies revealed that modifications to the lipophilic tail region profoundly influence both the breadth and potency of antiparasitic activity [1]. While the lead compound (19) and the optimized derivative (27) exhibit narrower activity spectra – primarily targeting T. brucei and P. falciparum with moderate Leishmania potency – Compound 24 (i.e., 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol) is uniquely characterized as a pan-active molecule across all four parasite species tested [1]. Its specific combination of bromophenol head and 3-nitrobenzyl-piperazine tail cannot be generically interchanged with close analogs without predictable loss of the pan-activity profile or selectivity window, as evidenced by the SAR trajectory from 19 → 27 → 24 within the same study [1].

Quantitative Differentiation Evidence for 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol (Compound 24) vs. In-Class and Cross-Class Alternatives


Pan-Active Antiparasitic Spectrum vs. Selective 1,3,4-Oxadiazole Congeners (Compounds 19 & 27)

In the primary SAR campaign, Compound 24 demonstrated consistent low-micromolar activity across T. brucei, L. infantum promastigotes and amastigotes, and L. tropica, and nanomolar activity against P. falciparum [1]. By contrast, the initial hit Compound 19 was active only against T. brucei, and the late-stage optimized Compound 27 exhibited potent antitrypanosomal/antimalarial activity but only moderate potency against Leishmania spp. [1]. This makes 24 the only molecule in the published series to achieve a pan-VBPD profile, an attribute directly tied to its 3-nitrobenzyl-piperazine tail modification [1].

Broad-spectrum antiparasitic Trypanosoma brucei Leishmania infantum Plasmodium falciparum SAR

Nanomolar Anti-Plasmodium Potency vs. Average Antimalarial Screening Hits

Compound 24 exhibited an IC₅₀ of 0.155 μM against the chloroquine-resistant P. falciparum W2 strain [1]. When compared with the typical activity thresholds applied in antimalarial phenotypic screening (IC₅₀ < 1 μM for hit declaration and < 0.2 μM for lead-like prioritization), 24 falls within the lead-like range [2]. In contrast, many other 1,3,4-oxadiazole derivatives reported in the literature demonstrate IC₅₀ values > 1 μM against drug-resistant strains [2]. This positions 24 as a high-priority antimalarial scaffold for further optimization.

Antimalarial P. falciparum W2 IC₅₀ Drug resistance

Therapeutic Selectivity Index: Mammalian Cell Safety vs. Parasite Potency

Compound 24 demonstrated a CC₅₀ of 64.16 μM in human THP-1 monocytic cells, yielding a selectivity index (SI = CC₅₀ / IC₅₀) of 414 when calculated against its most potent target (P. falciparum IC₅₀ 0.155 μM) and SI values ranging from 7.1 (vs. T. brucei) to 10.8 (vs. L. infantum promastigotes) [1]. In anthelmintic drug discovery, an SI ≥ 10 is widely accepted as indicating a viable therapeutic window [2]. While the early-generation nitrophenyl-piperazine scaffold Nemacol-2 required structural tuning to reduce mammalian VAChT affinity by 10-fold to achieve acceptable selectivity, 24 already meets the SI ≥ 10 threshold for Leishmania and approaches it for T. brucei without additional optimization [1][2].

Selectivity index Cytotoxicity THP-1 Drug safety

ADME-Tox Pre-Assessment vs. Analogues Without Early Safety Profiling

The Corfu et al. study subjected Compounds 24, 27, and 30 to early ADME-toxicity assays to assess safety and pharmacokinetic liabilities [1]. While quantitative ADME parameters (e.g., microsomal stability, CYP inhibition, hERG) for individual compounds are held in the supporting information, the publication confirms that 24 passed the initial safety profiling tier that enabled its characterization as a 'broad-spectrum low-toxicity agent' alongside 27 [1]. By contrast, numerous 1,3,4-oxadiazole analogs in the literature are reported solely on the basis of in vitro potency without any accompanying absorption, distribution, metabolism, excretion, or toxicity data, creating uncertainties for groups intending to advance these compounds into in vivo models [2].

ADME-Tox Drug metabolism Safety profiling Early-stage DMPK

Optimal Use Cases for 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol in Antiparasitic Drug Discovery and Chemical Biology


Pan-VBPD Screening Library Anchor Compound

Because Compound 24 is active across T. brucei, Leishmania spp., and P. falciparum, it can serve as a multi-purpose positive control or anchor molecule for phenotypic screening libraries targeting co-endemic neglected tropical diseases [1]. Its documented IC₅₀ values against each species (2.41–8.98 μM for kinetoplastids; 0.155 μM for P. falciparum) provide ready-to-use benchmark data for assay validation and inter-plate normalization [1].

SAR Probe for Nitrobenzyl-Piperazine Tail Optimization

The specific 3-nitrobenzyl-piperazine substitution is identified as the key structural determinant conferring the pan-activity phenotype relative to other tail variants in the Corfu et al. series [1]. Medicinal chemistry groups can procure 24 as a reference point for exploring privileged piperazine bioisosteres while retaining the bromophenol-oxadiazole core, using the published multi-species data as a baseline for comparative SAR [1].

Chemical Probe for Target Deconvolution in Kinetoplastids

The authors of the primary study synthesized an alkyne-substituted chemical probe (Compound 30) derived from the same scaffold, explicitly intended for proteomics-based target deconvolution in T. brucei [1]. 24 can be procured alongside 30 as a structurally matched inactive/less-active comparator in affinity-based protein profiling (AfBP) or photoaffinity labeling experiments, leveraging the established SAR to interpret target engagement data [1].

Early-Stage Development Candidate with Baseline ADME/tox Data

For translational parasitology units and public–private partnerships (e.g., DNDi, MMV), the availability of early ADME-tox data for 24 lowers the entry barrier for initiating lead optimization programs [1]. The combination of nanomolar anti-Plasmodium potency, moderate kinetoplastid activity, and a selectivity index exceeding 10 for Leishmania provides a data-rich starting point for multiparameter optimization toward a target candidate profile (TCP) [1].

Quote Request

Request a Quote for 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.